(E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21(9-8-20-7-4-15-27-20)23-13-10-19(11-14-23)17-22-28(25,26)16-12-18-5-2-1-3-6-18/h1-9,12,15-16,19,22H,10-11,13-14,17H2/b9-8+,16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZHJQYBHCSBQW-LFZNACJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a complex organic molecule characterized by the presence of a furan ring, a piperidine moiety, and a sulfonamide group. This structural diversity suggests potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent research findings.

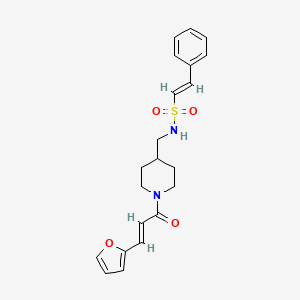

Chemical Structure

The compound can be represented as follows:

1. Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory activity against mushroom tyrosinase , an important enzyme in melanin biosynthesis. The synthesis and evaluation of various derivatives showed that certain modifications enhance this inhibitory effect. For instance, one derivative demonstrated potent tyrosinase inhibition, suggesting potential applications in skin whitening products or treatments for hyperpigmentation disorders.

2. Antimicrobial Properties

The sulfonamide group in the compound is known for its antibacterial properties. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth. The presence of the furan ring may also contribute to antimicrobial activity through interactions with microbial enzymes or membranes.

3. Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against pancreatic carcinoma models. Analogous compounds have shown promising results in inducing apoptosis and inhibiting critical signaling pathways involved in cancer progression, such as the STAT3 pathway . The unique combination of functional groups in this compound may enhance its ability to interfere with cancer cell metabolism and proliferation.

Comparative Analysis

To better understand the unique features of (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial | Basic structure without complex rings |

| Furosemide | Contains furan | Diuretic | Lacks piperidine and dioxine structures |

| Piperine | Contains piperidine | Anti-inflammatory | No sulfonamide or dioxine functionalities |

| Benzodioxole | Similar dioxine core | Anticancer | Does not contain furan or piperidine |

The unique combination of functional groups in (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide may confer specific biological activities not found in the other compounds listed.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : By binding to the active sites of target enzymes such as tyrosinase.

- Receptor Modulation : Potential interaction with cellular receptors involved in cancer cell signaling pathways.

Case Studies

In a recent study focusing on derivatives of curcumin, it was observed that modifications similar to those present in (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide led to enhanced anticancer properties against pancreatic cancer cells. The study emphasized the importance of structural variations in improving bioavailability and therapeutic efficacy .

Preparation Methods

Electrophilic Sulfonation of Styrene

Styrene undergoes reaction with sulfuryl chloride in dichloromethane at -10°C to 0°C, forming 2-phenylethenesulfonyl chloride . This step mirrors Method C in J-STAGE’s synthesis of analogous ethenesulfonamides. The exothermic reaction requires careful temperature control to avoid polymerization of styrene.

Amination to Sulfonamide

The sulfonyl chloride intermediate is treated with 29% aqueous ammonium hydroxide in tetrahydrofuran (THF), yielding 2-phenylethenesulfonamide after recrystallization from toluene. This method achieves a 24–73% yield, depending on the substituents and purification conditions.

Critical Analysis :

- Stereoselectivity : The (E)-configuration of the ethene group is preserved due to the anti-addition mechanism of sulfuryl chloride to styrene.

- Scalability : Gram-scale reactions are feasible, as demonstrated in analogous syntheses of ethenesulfonamides.

Preparation of 1-((E)-3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl Amine

The piperidine core is functionalized through a sequence of protection , acylation , and deprotection .

Protection of 4-(Aminomethyl)piperidine

4-(Aminomethyl)piperidine is protected as its Boc derivative using di-tert-butyl dicarbonate in dichloromethane with triethylamine as a base. This step prevents undesired side reactions during subsequent acylation.

Acylation with (E)-3-(Furan-2-yl)acryloyl Chloride

The Boc-protected amine reacts with (E)-3-(furan-2-yl)acryloyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form the acryloyl derivative. The acryloyl chloride is synthesized via Knoevenagel condensation of furan-2-carbaldehyde with malonic acid, followed by chlorination with thionyl chloride.

Key Optimization :

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine 1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl amine .

Coupling of Sulfonamide and Piperidine Intermediates

The final step involves sulfonamidation of the piperidine amine with 2-phenylethenesulfonyl chloride.

Sulfonamidation Reaction

The piperidine amine is treated with 2-phenylethenesulfonyl chloride in DMF, using sodium hydride as a base. The reaction proceeds at room temperature for 2–12 hours, followed by acidification with 1M HCl to precipitate the product.

Yield and Purity :

- Typical yields range from 70–85% after recrystallization from ethanol.

- HPLC Analysis : Confirms >95% purity, with retention of (E)-stereochemistry in both ethene and acryloyl groups.

Mechanistic and Structural Considerations

Stereochemical Integrity

The (E)-configuration of the ethene and acryloyl groups is maintained through:

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the critical factors for optimizing the synthesis of (E)-N-((1-((E)-3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, and how can stereochemical integrity be ensured?

- Methodological Answer : Synthesis requires multi-step routes with precise control of reaction parameters. Key steps include:

- Coupling reactions (e.g., amide bond formation) using carbodiimide reagents like DCC or EDC in anhydrous dichloromethane or ethanol .

- Temperature control (typically 0–25°C) to prevent epimerization of the piperidine or acryloyl moieties .

- Protecting group strategies (e.g., tert-butoxycarbonyl for amines) to avoid undesired side reactions .

- Purification via column chromatography (silica gel, gradient elution) and characterization by and to confirm stereochemistry .

Q. How can researchers validate the structural and stereochemical assignment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) to confirm E/Z configuration of the acryloyl group and sulfonamide geometry .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm molecular formula .

- X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .

Q. What are the recommended analytical techniques for assessing purity during synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

- TLC : Monitor reaction progress with silica plates and iodine visualization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what experimental assays are needed for validation?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., acetylcholinesterase, carbonic anhydrase) based on structural analogs .

- Enzyme Inhibition Assays : Perform kinetic studies (IC determination) using fluorogenic substrates (e.g., acetylthiocholine for cholinesterase activity) .

- Cellular Uptake Studies : Use fluorescently labeled analogs to assess membrane permeability via confocal microscopy .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays) to identify rapid degradation pathways .

- Prodrug Design : Modify the sulfonamide or acryloyl group to enhance bioavailability .

- Species-Specific Metabolism : Compare cytochrome P450 activity in human vs. rodent models to explain efficacy discrepancies .

Q. How can researchers investigate the compound’s mechanism of action when initial target identification yields ambiguous results?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Thermal Shift Assay (TSA) : Screen for protein stabilization upon ligand binding using SYPRO Orange dye .

- CRISPR-Cas9 Knockout Libraries : Identify genes whose loss abolishes compound activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Batch Reactor Optimization : Adjust stirring rates and solvent volumes to maintain yield consistency .

- Crystallization Engineering : Use anti-solvent precipitation (e.g., water in DMF) to improve crystal habit and filtration efficiency .

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring of reaction intermediates .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s potential off-target effects?

- Methodological Answer :

- Selective vs. Pan-Assay Interference Compounds (PAINS) Filters : Use cheminformatics tools (e.g., ZINC15 PAINS filter) to flag reactive motifs (e.g., Michael acceptor in acryloyl group) .

- Counter-Screening : Test against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data involving this compound?

- Methodological Answer :

- Z’-Factor Analysis : Validate assay robustness () using positive/negative controls .

- Hill Slope Modeling : Fit dose-response curves to assess cooperativity or allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.